3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5S)-rel- 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5S)-rel-
Brand Name: Vulcanchem
CAS No.: 42507-58-4
VCID: VC18415338
InChI: InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13-/m0/s1
SMILES:
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5S)-rel-

CAS No.: 42507-58-4

Cat. No.: VC18415338

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5S)-rel- - 42507-58-4

Specification

CAS No. 42507-58-4
Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name (1R,2S,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde
Standard InChI InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13-/m0/s1
Standard InChI Key DBKJZSIBBKOBCN-AVGNSLFASA-N
Isomeric SMILES C[C@H]1C[C@H]([C@H](C=C1C)C=C(C)C)C=O
Canonical SMILES CC1CC(C(C=C1C)C=C(C)C)C=O

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, (1R,2S,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde, reflects its bicyclic framework and stereochemical arrangement. Key structural features include:

  • Cyclohexene Core: A six-membered ring with a double bond at the 3-position, introducing strain and reactivity.

  • Substituents:

    • Methyl groups at positions 4 and 5.

    • A 2-methylprop-1-enyl group at position 2, contributing steric bulk.

    • A carboxaldehyde group at position 1, enabling nucleophilic addition reactions .

The relative configuration ((1R,2S,5S)-rel-) implies a specific spatial arrangement critical for interactions in chiral environments. Computational modeling predicts a boat conformation for the cyclohexene ring due to substituent crowding, though experimental validation is pending.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.30 g/mol
CAS Number42507-58-4
Stereochemistry(1R,2S,5S)-rel-
Canonical SMILESCC1CC(C(C=C1C)C=C(C)C)C=O

Synthesis and Manufacturing

While no direct synthesis protocols for CAS 42507-58-4 are publicly documented, analogous routes for simpler cyclohexene carboxaldehydes provide insight. For example, 3-cyclohexene-1-carboxaldehyde (CAS 100-50-5) is synthesized via Diels-Alder reactions between acrolein and 1,3-butadiene under high-pressure autoclave conditions . Adapting this method, the target compound could theoretically arise from a terpene-derived diene and a substituted acrolein, followed by stereoselective alkylation.

Table 2: Hypothetical Synthesis Parameters

ParameterConditionBasis
ReactantsCustom diene + substituted acrolein
Temperature150–200°C
Pressure4 MPa (autoclave)
CatalystLewis acid (e.g., AlCl₃)
Yield OptimizationGC monitoring (>90% purity)

Patent US4642387A describes a continuous process for cyclohexene carboxaldehydes, emphasizing solvent selection (e.g., 1,4-dimethylcyclohexane) and inert atmospheres to prevent aldehyde oxidation . Scaling this for CAS 42507-58-4 would require chiral auxiliaries or asymmetric catalysis to control stereochemistry.

Physicochemical Properties

Extrapolating from similar compounds, the following properties are anticipated:

  • Boiling Point: ~164°C (analogous to CAS 100-50-5) .

  • Solubility: Limited water solubility (<1 g/L), with miscibility in methanol and acetone .

  • Stability: Air- and heat-sensitive due to the aldehyde group, necessitating refrigeration (0–10°C) and inert gas storage .

Table 3: Estimated Physical Properties

PropertyValueSource
Boiling Point163–165°C
Flash Point~50°C
Refractive Index1.47 (n₂₀ᴰ)
Density0.97 g/cm³

Reactivity and Functionalization

The carboxaldehyde group undergoes typical aldehyde reactions:

  • Nucleophilic Addition: Reacts with Grignard reagents or hydrazines to form alcohols or hydrazones.

  • Oxidation: Potential conversion to carboxylic acids under strong oxidizing conditions .

  • Cycloaddition: The cyclohexene double bond may participate in Diels-Alder reactions, forming polycyclic structures .

Steric hindrance from the 2-methylpropenyl group likely moderates reactivity, favoring selective transformations at the aldehyde site.

Applications and Industrial Relevance

Though understudied, potential applications include:

  • Fragrance Industry: Aldehydes are prized for citrus and floral notes; structural complexity could yield novel olfactory profiles.

  • Pharmaceutical Intermediates: Chiral aldehydes serve as building blocks for bioactive molecules .

  • Polymer Chemistry: Cross-linking via aldehyde groups could produce thermosetting resins .

Table 4: Potential Application Pathways

ApplicationMechanismChallenge
Asymmetric SynthesisChiral auxiliary in catalysisStereochemical control
Flavors & FragrancesAldehyde volatility & scentStability during formulation
Materials SciencePolymer cross-linkingReactivity modulation

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